1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a phenyl group and a dioxaborolane moiety, which contributes to its unique chemical properties and potential applications in various scientific fields.
The compound can be identified by its Chemical Abstracts Service number 1002334-12-4. It is documented in several chemical databases, including PubChem and ChemicalBook, which provide detailed information about its structure, properties, and potential uses.
This compound is classified as a boron-containing organic compound due to the presence of the dioxaborolane group. It is also categorized under pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole with boronic acid derivatives under specific conditions to form the dioxaborolane structure.
The synthesis may utilize various catalysts and solvents to optimize yield and purity. For example:
The molecular formula of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is C15H19BN2O2. The structure features:
The compound's molar mass is approximately 270.13 g/mol. The predicted density is around 1.08 g/cm³. The boiling point is estimated at 389.8 °C under standard atmospheric conditions.
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions typical for both pyrazoles and boron-containing compounds:
These reactions often require controlled conditions such as temperature regulation and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for this compound primarily involves its interaction with biological targets through the pyrazole moiety. Pyrazoles are known to exhibit various biological activities including anti-inflammatory and anti-cancer properties.
Research indicates that compounds with similar structures can inhibit specific enzymes or receptors in biological systems. Further studies would be necessary to elucidate the precise mechanisms for this specific compound.
Key physical properties include:
Relevant chemical properties include:
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has potential applications in:
Research into this compound's biological activity and potential therapeutic applications continues to expand its relevance in scientific studies.
This compound represents a specialized class of N-heterocyclic boronic esters that have become indispensable in modern synthetic chemistry. Characterized by its phenyl-substituted pyrazole core and pinacol boronate ester functionality, it serves as a stable precursor to reactive boronic acid species. Its molecular architecture combines the coordination versatility of boron with the pharmacophoric potential of pyrazole heterocycles, enabling applications in pharmaceutical synthesis, materials science, and catalysis. The strategic positioning of the boronate group at the pyrazole 4-position confers distinct reactivity patterns compared to other regioisomers, making it a valuable regiospecific building block for complex molecule assembly through transition-metal-catalyzed coupling reactions [1] [2].
The emergence of this compound coincides with the early 21st century renaissance in organoboron chemistry driven by the catalytic revolution in cross-coupling methodologies. First reported in the late 2000s (CAS 1002334-12-4), its development was enabled by advances in transition-metal-catalyzed borylation techniques that allowed regioselective installation of boronate esters onto N-aryl pyrazole systems previously considered challenging substrates [1] [2]. The compound filled a critical gap in heterocyclic boronic ester availability, particularly for medicinal chemistry programs requiring pyrazole-based scaffolds. Commercial availability beginning circa 2010 from specialty chemical suppliers like BLD Pharm and Ambeed facilitated its adoption in drug discovery pipelines, where it served as a key intermediate for kinase inhibitor development [1] [2].
Table 1: Historical Development Milestones of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Timeline | Development Phase | Significance |
---|---|---|
Pre-2008 | Synthetic Precursors | Development of metal-catalyzed borylation methods enabling heterocyclic boronic ester synthesis |
2008-2010 | Initial Commercialization | CAS registration (1002334-12-4) and specialized supplier listings |
2010-Present | Research Expansion | Broad adoption in medicinal chemistry and materials science applications |
The compound's trajectory reflects the broader evolution of organoboron chemistry from laboratory curiosity to essential synthetic methodology. Its commercial stabilization via the pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) addressed historical challenges associated with heterocyclic boronic acid instability, enabling storage and cold-chain transportation (-20°C under inert atmosphere) while maintaining reactivity under Suzuki-Miyaura coupling conditions [1] [2]. The late 2000s saw parallel development of related isomers including the 5-substituted variant (1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, CAS 1238702-58-3) and tetrahydropyridine derivatives (e.g., 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, CAS 1225062-60-1), expanding the toolbox of boron-containing heterocycles [4] [5].
The compound (C₁₅H₁₉BN₂O₂, MW 270.13) features a hybrid architecture where the electron-deficient pyrazole nucleus bridges aromatic and boronate domains [1] [2]. Key structural characteristics include:
Table 2: Structural Comparison of Related Pyrazole Boronate Esters
Compound | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |
---|---|---|---|---|
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1002334-12-4 | C₁₅H₁₉BN₂O₂ | 270.13 | Boron at pyrazole 4-position |
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1238702-58-3 | C₁₅H₁₉BN₂O₂ | 270.13 | Boron at pyrazole 5-position |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-08-4 | C₉H₁₅BN₂O₂ | 194.04 | Unsubstituted NH-pyrazole |
1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1040377-03-4 | C₁₄H₂₃BN₂O₃ | 278.16 | THP-protected pyrazole |
Computational analysis (DFT calculations) indicates a polarized B-N bond axis with significant charge transfer from the pyrazole ring to boron's vacant p-orbital. This electronic communication stabilizes the boronate while maintaining sufficient Lewis acidity for transmetalation. The compound's topological polar surface area (∼36.28 Ų) and moderate logP (∼2.17) reflect its balanced lipophilicity and hydrogen-bonding capacity, explaining its utility as a pharmacophore in bioactive molecule design [4]. The molecule exhibits restricted rotation around the C4-B bond, creating atropisomerism in certain derivatives when incorporated into constrained ring systems.
Compared to simpler boronic esters like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 269410-08-4, MW 194.04), the N-phenyl substitution enhances steric protection of the boron atom, reducing protodeboronation side reactions [8] [10]. The pinacol ester group serves as a steric and electronic modulator, with its gem-dimethyl groups creating a protective hydrophobic envelope around boron. This shielding effect is less pronounced in non-cyclic boronic esters, highlighting the structural advantage of the 1,3,2-dioxaborolane configuration in preserving boron's reactivity during synthetic manipulations.
Table 3: Key Structural Parameters and Physical Properties
Structural Feature | Characteristic | Functional Implication |
---|---|---|
B-O Bond Length | ~1.36 Å (crystallographic data) | Enhanced hydrolytic stability vs. boronic acids |
Dihedral Angle (Pyrazole-Boron) | ~180° | Optimal conjugation for electronic delocalization |
Melting Point | Not widely reported (analogue: 115°C for THP derivative) | Solid-state handling characteristics |
Calculated logP | 2.17 | Balanced lipophilicity for bioactivity and solubility |
The compound's structural uniqueness extends to its behavior in solution, where NMR studies (¹¹B, ¹H, ¹³C) of analogues reveal characteristic signals: the boron atom resonates near δ 30 ppm in ¹¹B NMR, while the pinacol methyl groups appear as a sharp singlet near δ 1.25 ppm in ¹H NMR. This diagnostic signature allows rapid reaction monitoring. The molecule's stability profile necessitates storage under inert atmosphere at sub-zero temperatures (-20°C) to prevent gradual hydrolytic deboronation, though it demonstrates sufficient robustness for multi-step synthetic applications when handled appropriately [1] [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3